yh16899

Description

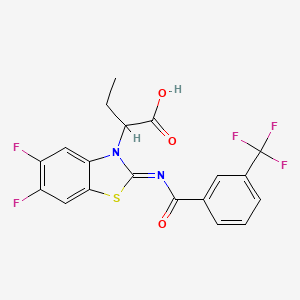

Structure

3D Structure

Properties

IUPAC Name |

2-[5,6-difluoro-2-[3-(trifluoromethyl)benzoyl]imino-1,3-benzothiazol-3-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F5N2O3S/c1-2-13(17(28)29)26-14-7-11(20)12(21)8-15(14)30-18(26)25-16(27)9-4-3-5-10(6-9)19(22,23)24/h3-8,13H,2H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAMDXBXQJIVJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F5N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Anti-Metastatic Action of YH16899: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of YH16899, a novel small molecule inhibitor of cancer metastasis. Addressed to researchers, scientists, and professionals in drug development, this document details the molecular interactions, cellular effects, and in vivo efficacy of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental designs.

Core Mechanism of Action: Targeting the KRS-67LR Axis

This compound exerts its anti-metastatic effects by disrupting the interaction between lysyl-tRNA synthetase (KRS) and the 67-kDa laminin receptor (67LR).[1][2][3][4] Under normal physiological conditions, KRS is primarily involved in protein synthesis. However, in the context of cancer, KRS can translocate to the plasma membrane upon stimulation by laminin, a major component of the extracellular matrix.[1][2][3] At the cell surface, KRS binds to and stabilizes 67LR, a receptor implicated in cancer cell adhesion, migration, and invasion.[1][2][3] This stabilization of 67LR by KRS is a critical step in the metastatic cascade.

This compound intervenes in this process through a dual mechanism:

-

Direct Inhibition: The compound directly binds to KRS, physically blocking its interaction with 67LR.[1][2][5]

-

Conformational Constraint: this compound also suppresses the dynamic movement of the N-terminal extension of KRS, which is crucial for its translocation to the plasma membrane.[1][2][5]

Crucially, this compound's inhibitory action is specific to the non-canonical, pro-metastatic function of KRS. It does not affect the enzyme's primary catalytic activity in protein synthesis, suggesting a favorable safety profile with potentially fewer side effects compared to traditional chemotherapy.[1][2][6]

Quantitative Efficacy of this compound

The anti-metastatic potential of this compound has been quantified in a series of in vitro and in vivo experiments.

In Vitro Inhibition of Cancer Cell Migration and Invasion

This compound has demonstrated a dose-dependent inhibition of migration and invasion in cancer cell lines with high expression of 67LR.

| Cell Line | Assay | Metric | Value | Reference |

| H226 (Lung Cancer) | Migration | IC50 | 8.5 ± 2.1 μM | [1] |

| H226 (Lung Cancer) | Invasion | % Inhibition | ~85% | [1] |

In Vivo Suppression of Metastasis

This compound has shown significant efficacy in reducing metastasis in multiple preclinical mouse models.

| Cancer Model | Treatment | Primary Tumor | Metastatic Site | Efficacy | Reference |

| 4T1 Breast Cancer | 100 mg/kg & 300 mg/kg (oral) | Mammary Fat Pad | Lungs | ~60% inhibition of lung metastases | [1] |

| Tg(MMTV-PyVT) Breast Cancer | 100 mg/kg (oral) | Mammary Gland | Lungs | ~70% reduction in pulmonary nodule formation | [1] |

| A549 Lung Cancer | 100 mg/kg (oral) | Left Ventricle (Intracardiac) | Brain, Bones | ~50% reduction in average radiance (photon imaging) | [1] |

Signaling Pathway and Experimental Visualizations

To elucidate the complex interactions and experimental procedures, the following diagrams are provided in the Graphviz DOT language.

Signaling Pathway of KRS-Mediated Metastasis and this compound Inhibition

Caption: this compound inhibits the KRS-67LR metastatic signaling pathway.

Experimental Workflow: In Vivo Metastasis Models

Caption: Workflow for the three in vivo models used to evaluate this compound.

Detailed Experimental Protocols

Cell Lines and Culture

-

H226 (human lung squamous cell carcinoma): Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

WI-26 (normal human lung fibroblasts): Cultured under the same conditions as H226 cells.

-

4T1 (murine mammary carcinoma): Grown in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

A549 (human lung adenocarcinoma): Maintained in RPMI-1640 with 10% FBS and 1% penicillin-streptomycin. For in vivo imaging, cells were engineered to express red fluorescent protein (RFP).

In Vitro Cell Migration and Invasion Assays

-

Apparatus: Transwell chambers with 8.0 µm pore size polycarbonate membranes were used. For invasion assays, the membranes were coated with Matrigel.

-

Procedure:

-

Cells were serum-starved overnight.

-

A suspension of 1 x 105 cells in serum-free medium containing various concentrations of this compound was added to the upper chamber.

-

The lower chamber was filled with medium containing 10% FBS as a chemoattractant.

-

After incubation for 24 hours at 37°C, non-migrated/invaded cells on the upper surface of the membrane were removed with a cotton swab.

-

Cells that had migrated/invaded to the lower surface were fixed with methanol and stained with 0.5% crystal violet.

-

The number of stained cells was counted under a microscope in five randomly selected fields.

-

In Vivo Animal Studies

-

4T1 Breast Cancer Model:

-

Female BALB/c mice (6-8 weeks old) were used.

-

1 x 106 4T1 cells were injected into the mammary fat pad.

-

When tumors reached a palpable size, mice were randomized into control and treatment groups.

-

This compound was administered orally at doses of 100 and 300 mg/kg daily.

-

After a set period (e.g., 28 days), mice were euthanized, and lungs were harvested to count the number of metastatic nodules.

-

-

Tg(MMTV-PyVT) Spontaneous Breast Cancer Model:

-

Transgenic MMTV-PyVT mice, which spontaneously develop mammary tumors that metastasize to the lungs, were used.

-

Treatment with this compound (100 mg/kg, oral, daily) was initiated at a predefined age or tumor stage.

-

At the end of the study, lungs were collected, and the number of pulmonary nodules was quantified.

-

-

A549 Lung Cancer Metastasis Model:

-

Immunocompromised mice (e.g., nude mice) were used.

-

1 x 105 A549-RFP cells were injected into the left ventricle of the heart.

-

Metastatic colonization was monitored weekly using an in vivo photon imaging system.

-

Mice were treated with oral this compound.

-

The anti-metastatic effect was quantified by measuring the average radiance in the treated group compared to the control group.

-

Conclusion

This compound represents a promising therapeutic candidate for the control of cancer metastasis. Its unique mechanism of action, which selectively targets a non-essential function of KRS, offers a potential advantage over conventional cytotoxic agents. The robust preclinical data, demonstrating significant inhibition of metastasis across multiple cancer models, warrants further investigation and development of this compound as a novel anti-metastatic therapy.

References

- 1. Two-photon intravital multicolour imaging to study metastatic behaviour of cancer cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. In vivo optical imaging of cancer metastasis using multiphoton microscopy: a short review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]

An In-depth Technical Guide on the Interaction Between yh16899 and Lysyl-tRNA Synthetase (KRS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the small molecule inhibitor yh16899 and its target, Lysyl-tRNA synthetase (KRS). This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Lysyl-tRNA synthetase (KRS) is a ubiquitously expressed enzyme essential for protein synthesis. Beyond its canonical role in charging tRNA with lysine, KRS has been implicated in non-canonical functions, including the regulation of cell signaling pathways involved in cancer metastasis. The small molecule this compound has emerged as a specific inhibitor of the non-canonical activities of KRS, presenting a promising avenue for anti-metastatic therapies. This guide delves into the specifics of the this compound-KRS interaction.

Mechanism of Action

This compound functions by specifically disrupting the interaction between KRS and the 67-kDa laminin receptor (67LR).[1][2][3] This interaction is crucial for the stabilization of 67LR at the plasma membrane, which in turn promotes cancer cell migration and invasion upon laminin signaling.[1]

The inhibitory action of this compound is two-fold:

-

Direct Inhibition: this compound binds to the anticodon-binding domain (ABD) of KRS, the same region responsible for interacting with 67LR. This direct competition physically blocks the formation of the KRS-67LR complex.[1]

-

Allosteric Effects: Binding of this compound to KRS is also suggested to induce conformational changes that reduce the flexibility of the N-terminal extension of KRS, which is involved in its membrane localization. This further hinders the ability of KRS to interact with 67LR at the cell surface.[1]

Crucially, this compound does not affect the canonical aminoacylation activity of KRS, thus avoiding the potential toxicity associated with inhibiting protein synthesis.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Assay | Source |

| IC₅₀ for Cell Migration Inhibition | 8.5 ± 2.1 µM | H226 (Lung Carcinoma) | Transwell Migration Assay | [1] |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Mouse Model | Treatment Dose (Oral) | Effect on Metastasis | Source |

| 4T1 Breast Cancer Model | 100 mg/kg and 300 mg/kg | ~60% inhibition of lung metastases | [1] |

| Tg(MMTV-PyVT) Breast Cancer Model | 100 mg/kg | ~70% reduction in pulmonary nodule formation | [1] |

| A549 Lung Cancer Model (intracardiac injection) | 100 mg/kg | ~50% reduction in metastasis to brain and bones | [1] |

Note: While Surface Plasmon Resonance (SPR) was used to confirm the binding of this compound to the N-terminal domain of KRS, the specific dissociation constant (Kd) value is not publicly available in the reviewed literature.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway involving KRS and the mechanism of inhibition by this compound.

Caption: KRS signaling pathway and this compound inhibition.

Experimental Protocols

This section provides detailed protocols for key experiments used to characterize the interaction between this compound and KRS.

Co-Immunoprecipitation (Co-IP) for KRS-67LR Interaction

This protocol is used to determine if this compound disrupts the interaction between KRS and 67LR in a cellular context.

Materials:

-

H226 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Anti-KRS antibody

-

Protein A/G agarose beads

-

Anti-67LR antibody

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

Procedure:

-

Culture H226 cells to ~80% confluency.

-

Treat cells with the desired concentration of this compound or vehicle control for the specified time.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-KRS antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads to pull down the KRS-antibody complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blot using an anti-67LR antibody to detect co-precipitated 67LR.

Transwell Cell Migration Assay

This assay quantifies the effect of this compound on cancer cell migration.

Materials:

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

H226 cells

-

Serum-free media

-

Media with chemoattractant (e.g., 10% FBS)

-

This compound

-

Crystal violet stain

Procedure:

-

Seed H226 cells in the upper chamber of the Transwell inserts in serum-free media.

-

Add media containing a chemoattractant to the lower chamber.

-

Add different concentrations of this compound or vehicle control to both the upper and lower chambers.

-

Incubate the plate for 12-24 hours at 37°C.

-

Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the migrated cells with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

-

Calculate the IC₅₀ value by plotting the percentage of migration inhibition against the concentration of this compound.

In Vivo Metastasis Mouse Model

This protocol describes a general workflow for evaluating the anti-metastatic efficacy of this compound in a xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude)

-

4T1 breast cancer cells

-

This compound formulation for oral administration

-

Calipers for tumor measurement

-

Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

-

Inject 4T1 cells into the mammary fat pad of the mice.

-

Allow the primary tumors to establish and grow to a palpable size.

-

Randomize the mice into control and treatment groups.

-

Administer this compound (e.g., 100 mg/kg) or vehicle control orally on a predetermined schedule.

-

Monitor tumor growth by caliper measurements and mouse body weight regularly.

-

At the end of the study, euthanize the mice and harvest the lungs.

-

Count the number of metastatic nodules on the lung surface.

-

(Optional) Use bioluminescence imaging to monitor the progression of metastasis throughout the study.

Experimental Workflow

The following diagram outlines a typical experimental workflow to investigate a novel inhibitor of the KRS-67LR interaction.

Caption: Experimental workflow for this compound characterization.

Conclusion

The small molecule this compound represents a promising therapeutic candidate for the inhibition of cancer metastasis. Its specific mechanism of action, which involves the disruption of the pro-metastatic KRS-67LR interaction without affecting the essential catalytic function of KRS, highlights a novel strategy for developing targeted anti-cancer drugs. The data and protocols presented in this guide provide a solid foundation for further research and development in this area.

References

- 1. Chemical inhibition of prometastatic lysyl-tRNA synthetase–laminin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Discovery of new small molecules inhibiting 67 kDa laminin receptor interaction with laminin and cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

The Role of YH16899 in Blocking 67-kDa Laminin Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 67-kDa laminin receptor (67LR) is a key player in cancer metastasis, promoting cell adhesion, migration, and invasion. Its interaction with Lysyl-tRNA synthetase (KRS) on the cell surface stabilizes 67LR and enhances these pro-metastatic functions. The small molecule YH16899 has emerged as a potent inhibitor of this interaction, demonstrating significant anti-metastatic effects in preclinical models. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its role in blocking the KRS-67LR signaling axis. It includes a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the signaling pathways and inhibitory mechanisms.

Introduction to the KRS-67LR Axis in Cancer Metastasis

Cancer metastasis is a complex process involving the dissemination of tumor cells from a primary site to distant organs. A crucial step in this cascade is the interaction of cancer cells with the extracellular matrix (ECM), a process mediated by cell surface receptors. The 67-kDa laminin receptor (67LR) is a non-integrin receptor that binds to laminin, a major component of the basement membrane.[1] Upregulation of 67LR is strongly correlated with increased invasive and metastatic potential in a variety of cancers.[1][2]

Lysyl-tRNA synthetase (KRS), an enzyme essential for protein synthesis in the cytosol, has a non-canonical function on the plasma membrane.[2] Upon stimulation by laminin, KRS is phosphorylated by p38 mitogen-activated protein kinase (MAPK) and translocates to the cell surface.[2] There, it binds to 67LR, protecting it from ubiquitin-mediated degradation and thereby stabilizing its presence on the cell membrane.[2] This stabilized KRS-67LR complex enhances laminin-dependent signaling, leading to increased cell migration and invasion.[2] Downstream effects of 67LR activation include the induction of matrix metalloproteinase-2 (MMP-2) and the activation of focal adhesion kinase (FAK), both of which are critical for ECM degradation and cell motility.[2]

This compound: A Dual-Action Inhibitor of the KRS-67LR Interaction

This compound is a small molecule compound designed to disrupt the pro-metastatic KRS-67LR axis.[2] It achieves this through a dual mechanism of action that does not interfere with the essential catalytic activity of KRS in protein synthesis, thus minimizing potential toxicity.[2]

The two primary mechanisms are:

-

Direct Inhibition of the KRS-67LR Interaction: this compound binds to the anticodon-binding domain (ABD) and the N-terminal extension of KRS. This binding site overlaps with the region of KRS that interacts with 67LR, thereby directly blocking the association between the two proteins.[2]

-

Suppression of KRS Membrane Localization: The binding of this compound to the N-terminal extension of KRS reduces its flexibility. This conformational change hinders the translocation of KRS to the plasma membrane, further preventing its interaction with 67LR.[2]

By preventing the formation of the stabilized KRS-67LR complex, this compound leads to the ubiquitin-mediated degradation of 67LR, reducing its cell surface expression and consequently blocking downstream pro-metastatic signaling.[2]

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

| In Vitro Assay | Cell Line | Parameter | Result | Reference |

| Cell Migration | H226 (Lung Carcinoma) | IC50 | 8.5 ± 2.1 µM | [2] |

| Cell Migration | WI-26 (Normal Lung Fibroblast) | IC50 | > 50 µM | [2] |

| Cell Invasion | H226 (Lung Carcinoma) | % Inhibition (vs. control) | ~85% | [2] |

| Intravasation (CAM Assay) | H226 (Lung Carcinoma) | % Inhibition (vs. control) | ~80% | [2] |

| In Vivo Model | Cancer Type | Administration | Dosage | Parameter | Result | Reference |

| 4T1 Mammary Fat Pad | Breast Cancer | Oral | 100 mg/kg | Lung Metastases | ~60% reduction | [2] |

| Tg(MMTV-PyVT) | Spontaneous Breast Cancer | Oral | 100 mg/kg | Pulmonary Nodule Formation | ~70% reduction | [2] |

| A549-RFP Left Ventricle Injection | Lung Cancer | Oral | 100 mg/kg | Metastases (Brain, Bones) | ~50% reduction in radiance | [2] |

Signaling Pathways and Experimental Workflows

The Pro-Metastatic 67LR Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the interaction of laminin with the KRS-stabilized 67LR complex, leading to cell migration and invasion.

Caption: Pro-metastatic signaling cascade initiated by the KRS-67LR complex.

Mechanism of this compound Action

This diagram illustrates the dual inhibitory effect of this compound on the KRS-67LR interaction.

Caption: Dual mechanism of this compound in blocking the KRS-67LR interaction.

Experimental Workflow: Cell Invasion Assay

This workflow outlines the key steps in a Matrigel invasion assay used to assess the effect of this compound on cancer cell invasion.

Caption: Workflow for a Matrigel cell invasion assay.

Experimental Protocols

The following are representative protocols for key experiments cited in the evaluation of this compound. These are generalized methods; for specific details, refer to the supplementary information of the primary literature.[2]

Co-Immunoprecipitation (Co-IP) for KRS-67LR Interaction

Objective: To determine if this compound disrupts the interaction between KRS and 67LR in a cellular context.

Protocol:

-

Cell Lysis: Culture H226 cells to ~80-90% confluency. Treat cells with this compound or a vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to remove the pre-clearing beads. Add an antibody specific to KRS (or 67LR) to the supernatant and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against 67LR (if KRS was immunoprecipitated) and KRS to confirm the interaction and equal loading. A diminished 67LR band in the this compound-treated sample indicates inhibition of the interaction.

In Vitro Cell Invasion Assay (Matrigel)

Objective: To quantify the effect of this compound on the invasive capacity of cancer cells.

Protocol:

-

Chamber Preparation: Rehydrate Matrigel-coated invasion chambers (e.g., 8-µm pore size) with serum-free medium.

-

Cell Preparation: Culture H226 cells and starve them in serum-free medium for 24 hours. Resuspend the cells in serum-free medium containing various concentrations of this compound or a vehicle control.

-

Seeding: Add the cell suspension to the upper compartment of the invasion chambers.

-

Chemoattraction: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower compartment.

-

Incubation: Incubate the chambers for 24-48 hours at 37°C in a CO2 incubator.

-

Cell Removal: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Staining and Quantification: Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet. Allow the membrane to dry, and count the stained cells in several random fields under a microscope. Calculate the percentage of invasion inhibition relative to the vehicle control.

Chick Chorioallantoic Membrane (CAM) Intravasation Assay

Objective: To assess the effect of this compound on the ability of cancer cells to enter the vasculature in an in vivo-like model.

Protocol:

-

Egg Incubation: Incubate fertilized chicken eggs for 9-10 days at 37°C.

-

Windowing: Create a small window in the eggshell to expose the CAM.

-

Cell Inoculation: Prepare a suspension of H226 cells mixed with this compound or a vehicle control. Gently place a silicone ring onto the CAM and inoculate the cell suspension within the ring.

-

Incubation: Seal the window with tape and return the eggs to the incubator for 48-72 hours.

-

DNA Isolation: After incubation, collect the lower CAM and the embryo. Isolate genomic DNA from this tissue.

-

Quantitative PCR (qPCR): Perform qPCR on the isolated DNA using primers specific for a human repetitive sequence (e.g., Alu). The amount of human DNA detected is proportional to the number of cells that have intravasated into the chick vasculature and circulated. A reduction in the Alu signal in the this compound-treated group indicates inhibition of intravasation.[2]

Conclusion

This compound represents a promising therapeutic agent for controlling cancer metastasis by specifically targeting the non-canonical, pro-metastatic function of the KRS-67LR axis. Its dual mechanism of action—directly blocking the protein-protein interaction and inhibiting the membrane localization of KRS—provides a robust method for disrupting 67LR signaling. The compound's efficacy has been demonstrated in multiple preclinical models, where it significantly reduces cell migration, invasion, and in vivo metastasis without affecting the vital protein synthesis function of KRS. This targeted approach offers a potential therapeutic window with reduced toxicity, making this compound and similar inhibitors valuable candidates for further development in oncology.

References

The Discovery and Preclinical Profile of YH16899: A Novel Inhibitor of the KRS-67LR Interaction for Metastasis Suppression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for novel therapeutic strategies that target the molecular machinery of cancer cell dissemination. One such promising target is the interaction between lysyl-tRNA synthetase (KRS) and the 67-kDa laminin receptor (67LR), which has been implicated in promoting cancer cell migration and invasion. This whitepaper details the discovery and preclinical evaluation of YH16899, a small molecule inhibitor designed to disrupt this critical protein-protein interaction. We will explore the compound's mechanism of action, present key preclinical data from in vitro and in vivo studies, and provide an overview of the experimental protocols utilized in its characterization.

Introduction: Targeting the KRS-67LR Axis in Cancer Metastasis

Lysyl-tRNA synthetase (KRS) is a ubiquitously expressed enzyme essential for protein synthesis. However, beyond its canonical role in the cytosol, KRS can translocate to the plasma membrane upon certain stimuli, such as laminin signaling.[1] At the cell surface, KRS interacts with and stabilizes the 67-kDa laminin receptor (67LR), a key mediator of cell adhesion to the extracellular matrix component, laminin.[1][2] This interaction is crucial for downstream signaling pathways that promote cell migration and invasion, hallmarks of cancer metastasis.[1][3] Elevated levels of both KRS and 67LR have been observed in various cancer types, correlating with increased metastatic potential.[3] Consequently, the disruption of the KRS-67LR interaction presents a compelling therapeutic strategy to inhibit metastasis.

Discovery of this compound

This compound was identified through a screening campaign of synthetic compounds aimed at discovering inhibitors of the KRS-67LR interaction.[3] The initial screening utilized a yeast two-hybrid (Y2H) assay to identify compounds that could specifically block the interaction between KRS and 67LR without affecting other protein pairs.[3] this compound emerged as a lead compound based on its potent inhibitory activity, metabolic stability, and low cytotoxicity.[3]

Mechanism of Action

This compound exerts its anti-metastatic effects through a dual mechanism of action that directly targets the interaction between KRS and 67LR:[1][4]

-

Direct Blockade of the KRS-67LR Interaction: this compound binds to the anticodon-binding domain (ABD) of KRS.[1][5][6] This binding site overlaps with the region required for KRS to interact with 67LR, thereby directly sterically hindering the formation of the pro-metastatic KRS-67LR complex.[1]

-

Inhibition of KRS Membrane Localization: The binding of this compound to KRS also restrains the dynamic movement of the N-terminal extension of KRS.[1][4] This conformational restriction reduces the translocation of KRS from the cytosol to the plasma membrane, further diminishing its ability to interact with 67LR.[1]

Importantly, this compound does not affect the essential catalytic (aminoacylation) activity of KRS, suggesting a favorable safety profile by avoiding the toxicity associated with inhibiting global protein synthesis.[1][3]

Figure 1: Mechanism of Action of this compound.

Preclinical Efficacy

The anti-metastatic potential of this compound has been demonstrated in a series of in vitro and in vivo studies.

In Vitro Studies

This compound has shown potent inhibitory effects on cancer cell migration and invasion in various cell lines.

| Assay | Cell Line | Key Findings | Reference |

| Cell Migration Assay | H226 | IC50 of 8.5 ± 2.1 µM | [1] |

| Cell Invasion Assay | H226 | ~85% suppression of invasion | [1] |

| MMP-2 Induction | H226 | Suppressed | [1] |

| FAK Activation | H226 | Suppressed | [1] |

| Actin Rearrangement | H226 | Suppressed | [1] |

Table 1: Summary of In Vitro Efficacy of this compound

In Vivo Studies

The efficacy of this compound in suppressing metastasis has been validated in multiple mouse models.

| Animal Model | Treatment | Key Findings | Reference |

| 4T1 Breast Cancer Model (Orthotopic) | 100 mg/kg and 300 mg/kg (oral) | ~60% inhibition of lung metastases | [1] |

| Tg(MMTV-PyVT) Spontaneous Breast Cancer Model | Not specified | ~70% reduction in pulmonary nodule formation | [1] |

| Chorioallantoic Membrane (CAM) Assay (H226 cells) | Not specified | Suppression of intravasation | [1] |

Table 2: Summary of In Vivo Efficacy of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following section outlines the key experimental protocols used in the preclinical evaluation of this compound.

In Vitro Pull-Down Assay

-

Objective: To assess the direct interaction between KRS and 67LR and the inhibitory effect of this compound.

-

Protocol:

-

Recombinant GST-tagged KRS and His-tagged 67LR are purified.

-

GST-KRS is immobilized on glutathione-Sepharose beads.

-

His-67LR is incubated with the immobilized GST-KRS in the presence of varying concentrations of this compound or vehicle control.

-

After incubation and washing, the bound proteins are eluted and analyzed by SDS-PAGE and Western blotting using an anti-His antibody.

-

Immunoprecipitation (IP) Assay

-

Objective: To confirm the KRS-67LR interaction in a cellular context and its inhibition by this compound.

-

Protocol:

-

Cancer cells (e.g., H226) are treated with this compound or vehicle.

-

Cells are lysed in a non-denaturing buffer.

-

The cell lysate is incubated with an anti-KRS antibody or an isotype control IgG, followed by protein A/G-agarose beads.

-

The immunoprecipitated complexes are washed, eluted, and analyzed by Western blotting with an anti-67LR antibody.

-

Figure 2: Immunoprecipitation Workflow.

Cell Invasion Assay

-

Objective: To quantify the effect of this compound on the invasive capacity of cancer cells.

-

Protocol:

-

Transwell inserts with a Matrigel-coated membrane are used.

-

Cancer cells, pre-treated with this compound or vehicle, are seeded in the upper chamber in a serum-free medium.

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

After incubation (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane are removed.

-

Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and quantified by microscopy.

-

Chorioallantoic Membrane (CAM) Assay

-

Objective: To assess the effect of this compound on in vivo cell intravasation.

-

Protocol:

-

Fertilized chicken eggs are incubated to allow the development of the chorioallantoic membrane.

-

A window is created in the eggshell to expose the CAM.

-

Cancer cells (e.g., H226), pre-treated with this compound or vehicle, are inoculated onto the CAM.

-

After further incubation, the CAM is harvested, and the number of cells that have intravasated into the CAM tissue is quantified, often by qPCR for a human-specific gene (e.g., Alu).

-

Animal Models of Metastasis

-

Objective: To evaluate the in vivo efficacy of this compound in suppressing tumor metastasis.

-

Protocol (4T1 Orthotopic Model):

-

4T1 murine breast cancer cells are injected into the mammary fat pad of female BALB/c mice.

-

Once tumors are established, mice are randomized into treatment and control groups.

-

This compound is administered orally at specified doses (e.g., 100 mg/kg and 300 mg/kg) on a defined schedule.

-

Primary tumor growth and body weight are monitored throughout the study.

-

At the study endpoint, lungs are harvested, and the number of metastatic nodules on the lung surface is counted.

-

Pharmacokinetics Analysis

-

Objective: To determine the pharmacokinetic properties of this compound.

-

Protocol:

-

Male ICR mice are administered this compound either intravenously (e.g., 3 mg/kg) or orally.

-

Blood samples are collected at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via the orbital vein.

-

Plasma is separated and stored at -70°C.

-

The concentration of this compound in the plasma samples is determined using a validated analytical method (e.g., LC-MS/MS).

-

Conclusion

This compound represents a novel, targeted approach to anti-metastatic therapy. By specifically inhibiting the non-canonical, pro-metastatic function of KRS without affecting its essential role in protein synthesis, this compound offers a promising therapeutic window. The preclinical data strongly support its mechanism of action and demonstrate significant efficacy in reducing metastasis in various in vitro and in vivo models. Further development and clinical evaluation of this compound and similar agents targeting the KRS-67LR axis are warranted.

References

- 1. Chemical inhibition of prometastatic lysyl-tRNA synthetase–laminin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new small molecules inhibiting 67 kDa laminin receptor interaction with laminin and cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Roles of Aminoacyl-tRNA Synthetases in Cancer [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. snu.elsevierpure.com [snu.elsevierpure.com]

In Vitro Efficacy of YH16899: A Technical Overview and Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth evaluation of the initial in vitro efficacy of YH16899, a novel small molecule inhibitor targeting the prometastatic interaction between Lysyl-tRNA synthetase (KRS) and the 67-kDa laminin receptor (67LR). The following sections detail the quantitative data from key experiments, the methodologies employed, and the underlying signaling pathways, offering a comprehensive resource for researchers in oncology and drug development.

Executive Summary

This compound is a first-in-class inhibitor that disrupts the non-canonical, pro-metastatic function of KRS without affecting its essential role in protein synthesis.[1][2] In vitro studies have demonstrated that this compound effectively inhibits cancer cell migration and invasion by preventing KRS from stabilizing the 67LR on the cell surface.[1][2] This targeted action leads to a reduction in downstream signaling events associated with metastasis, such as the activation of focal adhesion kinase (FAK) and the induction of matrix metalloproteinase-2 (MMP-2).[1] Notably, this compound has shown a significant improvement in potency over earlier lead compounds and exhibits specificity for cancer cells with high 67LR expression.[1]

Quantitative Efficacy Data

The in vitro potency of this compound was assessed through various functional assays. The data highlights the compound's efficacy in inhibiting cancer cell migration and its superiority over previous lead compounds.

| Assay Type | Cell Line | Parameter | This compound Value | Comparative Notes | Reference |

| Cell Migration | H226 (High 67LR) | IC50 | 8.5 ± 2.1 µM | - | [1] |

| Cell Migration | WI-26 (Low 67LR) | IC50 | > 50 µM | Demonstrates specificity for high 67LR expressing cells.[1] | [1] |

| Cell Invasion | H226 | % Inhibition | ~85% | Efficacy is comparable to siRNA-mediated knockdown of 67LR.[1] | [1] |

| General Potency | Various Assays | IC50 Improvement | 3- to 6-fold | Compared to the lead compound BC-K01.[1] | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-metastatic effects by intercepting a key interaction in the tumor microenvironment. Upon a laminin signal, cytosolic KRS translocates to the plasma membrane. Here, it binds to and stabilizes the 67LR, preventing its degradation and promoting a signaling cascade that enhances cell migration and invasion.[1][2]

This compound inhibits this process through a dual mechanism:

-

Direct Interaction Blocking : It binds to the anticodon-binding domain of KRS, physically hindering its association with 67LR.[1]

-

Suppression of Membrane Localization : The binding of this compound to KRS reduces the flexibility of its N-terminal extension, which is crucial for anchoring KRS to the plasma membrane.[1]

This disruption of the KRS-67LR axis subsequently downregulates pro-metastatic cellular activities, including actin rearrangement, FAK activation, and MMP-2 induction.[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

In Vitro Pull-Down Assay for KRS-67LR Interaction

This assay is designed to demonstrate the direct inhibitory effect of this compound on the binding between KRS and 67LR.

Methodology:

-

Protein Preparation: Purified recombinant GST-tagged 67LR and His-tagged KRS are prepared.

-

Bait Immobilization: GST-67LR is immobilized on glutathione-Sepharose beads.

-

Incubation: The beads with immobilized GST-67LR are incubated with purified His-KRS in a binding buffer. This is performed in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Washing: The beads are washed extensively to remove non-specific and unbound proteins.

-

Elution and Detection: The protein complexes are eluted from the beads. The presence of His-KRS in the eluate is detected by Western blotting using an anti-His antibody. A reduction in the amount of co-precipitated KRS in the presence of this compound indicates inhibition of the interaction.

Cell Migration and Invasion Assays

These assays quantify the effect of this compound on the migratory and invasive capacity of cancer cells, which is a key hallmark of metastasis.

Methodology:

-

Cell Culture: H226 (human lung carcinoma) cells are cultured to sub-confluency and then serum-starved for 24 hours.

-

Assay Setup: Transwell inserts (8.0 µm pore size) are used. For invasion assays, the inserts are pre-coated with a layer of Matrigel to simulate the extracellular matrix.

-

Cell Seeding: Serum-starved H226 cells are seeded into the upper chamber of the Transwell inserts in serum-free media containing various concentrations of this compound.

-

Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as 10% fetal bovine serum (FBS), to stimulate cell movement.

-

Incubation: The plates are incubated for a defined period (e.g., 24 hours for migration, 48 hours for invasion) to allow cells to migrate through the pores.

-

Quantification:

-

Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

Cells that have migrated to the lower surface are fixed with methanol and stained with a solution like crystal violet.

-

The stained cells are visualized under a microscope and counted in several random fields to determine the average number of migrated/invaded cells per condition. The results are expressed as a percentage of the vehicle-treated control.

-

Western Blot Analysis for Downstream Effectors

This protocol is used to assess the impact of this compound on key proteins involved in the metastatic signaling cascade.

Methodology:

-

Cell Treatment: H226 cells are treated with this compound at various concentrations for a specified time.

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest, such as phospho-FAK, total FAK, and MMP-2.

-

Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified to determine changes in protein levels or phosphorylation status.

Conclusion

The initial in vitro evaluation of this compound provides compelling evidence of its potential as an anti-metastatic agent. The compound effectively and specifically inhibits the KRS-67LR interaction, leading to a significant reduction in cancer cell migration and invasion at micromolar concentrations. Its targeted mechanism, which avoids the inhibition of the essential catalytic function of KRS, suggests a favorable therapeutic window. These promising preclinical data warrant further investigation into the in vivo efficacy and safety profile of this compound for the treatment of metastatic cancers.

References

Methodological & Application

Application Notes and Protocols for YH16899 in Mouse Models of Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective dosage and experimental protocols for the use of YH16899, a small molecule inhibitor of the Lysyl-tRNA Synthetase (KRS) and 67-kDa laminin receptor (67LR) interaction, in preclinical mouse models of cancer metastasis. The data presented is primarily based on the findings from a key study by Kim D.G. et al., which demonstrated the anti-metastatic potential of this compound.[1]

Mechanism of Action

This compound exerts its anti-metastatic effect by targeting the interaction between KRS and 67LR.[1] Under normal physiological conditions, KRS is involved in protein synthesis. However, in some cancer cells, KRS can relocate to the cell membrane and bind to 67LR, a receptor implicated in cancer metastasis. This interaction promotes cancer cell migration and invasion.[1] this compound inhibits this interaction in two ways: by directly blocking the association between KRS and 67LR, and by reducing the localization of KRS to the cell membrane.[1] Notably, this compound does not interfere with the essential catalytic activity of KRS in protein synthesis, suggesting a favorable safety profile with potentially fewer side effects.[1]

Effective Dosage and Efficacy in Mouse Models

Oral administration of this compound has demonstrated significant efficacy in reducing cancer metastasis in three different mouse models.[1] A dose of 100 mg/kg was found to be robustly effective, leading to its use in subsequent in vivo experiments.[1]

| Mouse Model | Cancer Type | Doses Administered (Oral) | Efficacy |

| 4T1 Mammary Fat Pad Injection | Breast Cancer | 100 mg/kg and 300 mg/kg | Approximately 60% inhibition of lung metastases.[1] |

| Tg(MMTV-PyVT) Transgenic | Breast Cancer | 100 mg/kg | Approximately 70% reduction in pulmonary nodule formation.[1] |

| A549-RFP Left Ventricle Injection | Lung Cancer | 100 mg/kg | Approximately 50% reduction in average radiance from metastatic sites (brain and bones) and enhanced survival.[1] |

Note: In these studies, this compound was administered without causing any noticeable effect on the body weight of the mice, indicating good tolerability at the effective doses.[1]

Experimental Protocols

The following are detailed protocols for the use of this compound in the aforementioned mouse models of cancer, based on the methodologies described by Kim D.G. et al.[1]

4T1 Breast Cancer Metastasis Model

This model is used to assess the effect of this compound on the metastasis of breast cancer cells from a primary tumor in the mammary fat pad to the lungs.

a. Cell Culture and Preparation:

-

Culture 4T1 mouse breast cancer cells in an appropriate medium (e.g., DMEM supplemented with 10% FBS and antibiotics) under standard conditions (37°C, 5% CO2).

-

Harvest cells during the exponential growth phase using trypsinization.

-

Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in PBS at a concentration of 1 x 10^6 cells per 50 µL.

b. Animal Model and Tumor Cell Implantation:

-

Use female BALB/c mice (6-8 weeks old).

-

Anesthetize the mice using an appropriate anesthetic agent.

-

Inject 1 x 10^6 4T1 cells (in 50 µL of PBS) into the fourth mammary fat pad of each mouse.

c. This compound Administration:

-

Prepare this compound for oral administration in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

One week after tumor cell injection, begin oral administration of this compound at a dose of 100 mg/kg or 300 mg/kg daily.

-

A control group should receive the vehicle only.

d. Assessment of Metastasis:

-

After a predetermined period (e.g., 4 weeks), euthanize the mice.

-

Excise the lungs and fix them in Bouin's solution.

-

Count the number of metastatic nodules on the lung surface.

-

For statistical analysis, compare the number of nodules in the this compound-treated groups to the control group.

Tg(MMTV-PyVT) Transgenic Mouse Model

This model utilizes genetically engineered mice that spontaneously develop primary breast tumors that metastasize to the lungs.

a. Animal Model:

-

Use female Tg(MMTV-PyVT) transgenic mice. These mice naturally develop mammary tumors.

b. This compound Administration:

-

Begin oral administration of this compound at a dose of 100 mg/kg daily at a predefined age or tumor stage.

-

A control group should receive the vehicle only.

c. Assessment of Metastasis:

-

At the end of the study period, euthanize the mice.

-

Excise the lungs and count the number of metastatic nodules as described for the 4T1 model.

A549 Lung Cancer Metastasis Model

This model tracks the colonization of metastatic human lung cancer cells in distant organs using in vivo imaging.

a. Cell Preparation:

-

Culture A549 human lung carcinoma cells, engineered to express a reporter gene such as Red Fluorescent Protein (RFP), in an appropriate medium.

-

Prepare a single-cell suspension in sterile PBS.

b. Animal Model and Cell Injection:

-

Use immunodeficient mice (e.g., NOD/SCID mice).

-

Anesthetize the mice.

-

Inject A549-RFP cells into the left ventricle of the heart to introduce them into the arterial circulation.

c. This compound Administration:

-

Begin daily oral administration of this compound at a dose of 100 mg/kg.

-

A control group should receive the vehicle only.

d. Monitoring Metastasis and Survival:

-

Monitor the colonization and growth of metastatic cancer cells in various organs (e.g., brain and bones) using in vivo photon imaging at regular intervals (e.g., weekly for up to 7 weeks).

-

Quantify the metastatic burden by measuring the average radiance in the treated and control groups.

-

Monitor the survival of the mice in both groups over the course of the experiment.

Conclusion

This compound presents a promising therapeutic strategy for targeting cancer metastasis. The provided dosages and protocols, derived from preclinical studies, offer a solid foundation for further research into its efficacy and mechanism of action in various cancer types. Researchers should adhere to appropriate animal care and use guidelines when conducting these experiments.

References

Application Notes and Protocols for YH16899 in Cell-Based Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

YH16899 is a potent and specific small molecule inhibitor of cancer cell migration.[1][2] It functions by targeting the interaction between lysyl-tRNA synthetase (KRS) and the 67-kDa laminin receptor (67LR), a key interaction implicated in cancer metastasis.[1][3] Unlike traditional chemotherapy agents, this compound does not affect the essential catalytic activity of KRS in protein synthesis, suggesting a favorable safety profile with reduced potential for toxicity.[1] These characteristics make this compound a valuable tool for investigating the mechanisms of cancer cell migration and a promising candidate for anti-metastatic therapeutic development.[4]

This document provides detailed protocols for utilizing this compound in common cell-based migration assays, guidance on data interpretation, and an overview of the underlying signaling pathways.

Mechanism of Action

This compound exerts its anti-migratory effects by disrupting the KRS-67LR signaling axis.[1][3] Upon stimulation by laminin, a major component of the extracellular matrix, KRS translocates to the plasma membrane and binds to 67LR.[1][5] This interaction stabilizes 67LR and promotes downstream signaling events that lead to increased cell migration and invasion.[1][5] this compound directly binds to KRS, preventing its association with 67LR and thereby inhibiting these pro-migratory signals.[1] This disruption has been shown to suppress the migration and invasion of various cancer cells, including lung cancer cell lines.[1]

Signaling Pathway

The signaling pathway affected by this compound is depicted below. Laminin signaling through 67LR is a critical driver of cell migration. The interaction of KRS with 67LR is a key step in this pathway, which is effectively blocked by this compound.

Caption: this compound inhibits the KRS-67LR signaling pathway to block cell migration.

Experimental Protocols

Two standard and widely used methods for assessing cell migration in vitro are the Transwell Migration Assay (also known as the Boyden Chamber Assay) and the Wound Healing (or Scratch) Assay.[6][7]

Transwell Migration Assay

This assay measures the chemotactic response of cells towards a chemoattravtant through a porous membrane.

Materials:

-

24-well Transwell inserts (8 µm pore size is suitable for most epithelial and fibroblast cells)

-

24-well tissue culture plates

-

Cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Bovine Serum Albumin (BSA)

-

Cotton swabs

-

Methanol or other fixative

-

Crystal Violet stain or other suitable nuclear stain

-

Microscope

Protocol:

-

Cell Preparation:

-

Culture cells of interest (e.g., H226 lung cancer cells) to 70-80% confluency.

-

The day before the assay, starve the cells by replacing the growth medium with serum-free medium. This enhances their migratory response to chemoattractants.

-

-

Assay Setup:

-

Add 600 µL of cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[6]

-

In the upper chamber (the Transwell insert), add 100 µL of a cell suspension (typically 1 x 10^5 cells/mL in serum-free medium containing 0.1% BSA).[6]

-

Prepare different concentrations of this compound in the serum-free medium containing the cells. A typical concentration range to test for H226 cells would be 0-50 µM.[1] Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound treatment.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for measurable migration (typically 12-24 hours, this may need to be optimized for your specific cell line).[1]

-

-

Cell Staining and Quantification:

-

After incubation, carefully remove the medium from the upper chamber.

-

Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[8]

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the fixed cells with Crystal Violet for 10-20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

-

Data Acquisition and Analysis:

-

Count the number of migrated cells in several random fields of view under a microscope.

-

Calculate the average number of migrated cells per field for each treatment condition.

-

The results can be expressed as a percentage of migration relative to the vehicle control.

-

Wound Healing (Scratch) Assay

This assay measures the ability of a confluent cell monolayer to close a mechanically created "wound."

Materials:

-

6-well or 12-well tissue culture plates

-

p200 or p1000 pipette tip

-

Cell culture medium

-

This compound

-

Microscope with a camera

Protocol:

-

Cell Seeding:

-

Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.[6]

-

-

Creating the Wound:

-

Once the cells are confluent, use a sterile p200 or p1000 pipette tip to create a straight scratch across the center of the well.[9]

-

Wash the wells with PBS to remove any detached cells.

-

-

Treatment:

-

Replace the PBS with fresh cell culture medium containing different concentrations of this compound or a vehicle control.

-

-

Image Acquisition:

-

Immediately after adding the treatment, capture images of the scratch at designated locations (it is helpful to mark the bottom of the plate for consistent imaging). This is the 0-hour time point.

-

Incubate the plate at 37°C and capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).

-

-

Data Analysis:

-

Measure the width of the scratch at multiple points for each image.

-

Calculate the average wound width for each time point and treatment condition.

-

The rate of wound closure can be calculated and compared between different treatments. Alternatively, the percentage of wound closure at a specific time point can be determined.

-

Experimental Workflow Diagram

The general workflow for testing the effect of this compound on cell migration is outlined below.

Caption: A generalized workflow for assessing the impact of this compound on cell migration.

Data Presentation

The quantitative data obtained from cell migration assays should be summarized in a clear and organized manner. A tabular format is recommended for easy comparison between different treatment groups.

Table 1: Effect of this compound on H226 Cancer Cell Migration (Transwell Assay)

| This compound Concentration (µM) | Average Migrated Cells per Field (± SD) | Percent Inhibition of Migration (%) |

| 0 (Vehicle Control) | 150 ± 12 | 0 |

| 1 | 125 ± 10 | 16.7 |

| 5 | 80 ± 8 | 46.7 |

| 10 | 45 ± 6 | 70.0 |

| 25 | 20 ± 4 | 86.7 |

| 50 | 10 ± 3 | 93.3 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Wound Closure (Wound Healing Assay)

| This compound Concentration (µM) | Wound Closure at 24h (%) (± SD) |

| 0 (Vehicle Control) | 95 ± 5 |

| 1 | 78 ± 7 |

| 5 | 52 ± 6 |

| 10 | 30 ± 4 |

| 25 | 15 ± 3 |

| 50 | 8 ± 2 |

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

This compound is a specific inhibitor of the KRS-67LR interaction, offering a targeted approach to inhibit cancer cell migration. The provided protocols for the Transwell and Wound Healing assays are robust methods for evaluating the efficacy of this compound in a laboratory setting. Careful execution of these experiments and clear data presentation will enable researchers to effectively investigate the role of the KRS-67LR axis in cell migration and assess the therapeutic potential of this compound. For H226 cells, an IC50 value for migration inhibition was determined to be 8.5 ± 2.1 μM, and it is important to note that this compound did not affect the viability of these cells at the tested concentrations.[1]

References

- 1. Chemical inhibition of prometastatic lysyl-tRNA synthetase–laminin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. snu.elsevierpure.com [snu.elsevierpure.com]

- 4. Frontiers | Roles of Aminoacyl-tRNA Synthetases in Cancer [frontiersin.org]

- 5. Interaction of two translational components, lysyl-tRNA synthetase and p40/37LRP, in plasma membrane promotes laminin-dependent cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Migration & Invasion Assays [sigmaaldrich.com]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. pharm.ucsf.edu [pharm.ucsf.edu]

preparing yh16899 stock solutions for research

For Researchers, Scientists, and Drug Development Professionals

Introduction

YH16899 is a potent and specific small molecule inhibitor of the interaction between Lysyl-tRNA synthetase (KRS) and the 67-kDa laminin receptor (67LR).[1] This interaction is a key component of the signaling pathway that promotes cancer cell migration, invasion, and metastasis. By disrupting the KRS-67LR complex, this compound has been shown to suppress cancer metastasis in preclinical models.[1] These application notes provide detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo research applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Source |

| CAS Number | 1428623-14-6 | MedChemExpress |

| Molecular Weight | 499.42 g/mol | MedChemExpress |

| Chemical Name | 2-(5,6-difluoro-2-{[3-(trifluoromethyl)benzoyl]imino}benzo[d]thiazol-3(2H)-yl)butanoic acid | Kim DG, et al. (2014) |

| Appearance | White to off-white solid | General |

| Solubility | Soluble in DMSO | Kim DG, et al. (2014) |

| IC₅₀ (Cell Migration) | 8.5 ± 2.1 µM (in H226 cells) | Kim DG, et al. (2014) |

| In Vivo Oral Dosage | 100 - 300 mg/kg (in mice) | Kim DG, et al. (2014) |

Signaling Pathway of this compound

This compound targets the interaction between KRS and 67LR, which is a critical step in a signaling cascade initiated by laminin, a major component of the extracellular matrix. The binding of laminin to its receptors on the cell surface, including 67LR, triggers downstream signaling that promotes cell migration and invasion. This compound's inhibition of the KRS-67LR interaction blocks these pro-metastatic signals.

Experimental Workflow Overview

The general workflow for preparing and using this compound in research involves preparing a high-concentration stock solution in DMSO, which can then be used for both in vitro and in vivo applications. For in vitro studies, the stock is diluted in cell culture media. For in vivo studies, the compound is typically formulated as a suspension for oral administration.

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Calculate the required mass of this compound:

-

Molecular Weight (MW) of this compound = 499.42 g/mol

-

To prepare 1 mL of a 10 mM stock solution:

-

Mass (g) = 0.010 mol/L * 0.001 L * 499.42 g/mol = 0.00499 g = 4.99 mg

-

-

-

Weighing:

-

Carefully weigh out 4.99 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

-

Dissolving:

-

Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

-

Storage:

-

Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage.

-

Note on Dilution: For cell-based assays, the DMSO stock solution should be diluted in cell culture medium to the final desired concentration. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Preparation of this compound Formulation for In Vivo Oral Gavage

This protocol describes the preparation of a this compound suspension in 0.5% methyl cellulose for oral administration in mice.

Materials:

-

This compound powder

-

Methyl cellulose (e.g., 400 cP)

-

Sterile water or saline

-

Sterile glass beaker

-

Magnetic stirrer and stir bar

-

Homogenizer or sonicator (optional, but recommended)

Procedure:

-

Prepare the 0.5% Methyl Cellulose Vehicle:

-

Heat approximately one-third of the final required volume of sterile water to 60-80°C.

-

Slowly add the methyl cellulose powder (0.5 g for every 100 mL of final volume) to the hot water while stirring vigorously to create a uniform dispersion.

-

Remove the beaker from the heat and add the remaining two-thirds of the volume as cold sterile water while continuing to stir.

-

Continue stirring the solution in a cold water bath or at 4°C until it becomes clear and viscous.

-

-

Prepare the this compound Suspension:

-

Calculate the required amount of this compound:

-

For a 100 mg/kg dose in a 20 g mouse with a dosing volume of 0.2 mL:

-

Dose per mouse = 100 mg/kg * 0.02 kg = 2 mg

-

Concentration = 2 mg / 0.2 mL = 10 mg/mL

-

-

-

Weighing:

-

Weigh out the required amount of this compound powder.

-

-

Suspension:

-

Place the weighed this compound in a suitable container.

-

Add a small volume of the 0.5% methyl cellulose vehicle and triturate the powder to form a smooth paste. This helps to ensure the powder is well-wetted and reduces clumping.

-

Gradually add the remaining volume of the 0.5% methyl cellulose vehicle while stirring continuously.

-

For a more uniform suspension, use a homogenizer or sonicator.

-

-

-

Administration and Storage:

-

The suspension should be prepared fresh daily.

-

Stir the suspension well before each administration to ensure a uniform dose.

-

Administer the suspension to the animals via oral gavage.

-

Disclaimer: This document is intended for research purposes only. The protocols provided are based on published literature and should be adapted and optimized for specific experimental conditions. Always follow appropriate safety precautions when handling chemical reagents.

References

Application Notes and Protocols for YH16899 Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of YH16899, a small molecule inhibitor of the lysyl-tRNA synthetase (KRS) and 67-kDa laminin receptor (67LR) interaction, for in vivo animal studies. The protocols and data presented are based on published preclinical research and are intended to guide researchers in designing their own experiments.

Introduction to this compound

This compound is a novel anti-metastatic agent that functions by disrupting the interaction between KRS and 67LR, a key mechanism in cancer cell migration and metastasis.[1][2][3][4] Unlike traditional cytotoxic agents, this compound specifically targets a non-translational function of KRS, leaving its essential role in protein synthesis unaffected.[1][3] This targeted approach has shown significant efficacy in preclinical models of cancer metastasis.

Mechanism of Action

This compound exerts its anti-metastatic effects through a dual mechanism:

-

Direct Inhibition: It directly binds to KRS, physically blocking its interaction with the 67LR on the cell surface.[1][3]

-

Suppression of Membrane Localization: this compound also hinders the translocation of KRS to the plasma membrane, further reducing the availability of KRS to interact with 67LR.[1][3]

This disruption of the KRS-67LR axis leads to a reduction in cancer cell invasion and metastasis.

Quantitative Data Summary

The following table summarizes the key quantitative data from preclinical animal studies involving this compound.

| Animal Model | Cell Line | Administration Route | Dosage | Efficacy | Reference |

| Mouse Breast Cancer Model (mammary fat pad injection) | 4T1 | Oral | 100 mg/kg and 300 mg/kg, daily | Approximately 60% inhibition of lung metastases at both doses. | [1] |

| Metastasis Model (intracardiac injection) | A549-RFP | Oral | 100 mg/kg, daily | Data on metastasis inhibition not explicitly quantified in the source. | [1] |

| In vitro Cell Invasion Assay | H226 | N/A | N/A | Approximately 85% suppression of cell invasion. | [1] |

Experimental Protocols

Preparation of this compound for Oral Administration

Materials:

-

This compound compound

-

0.5% (w/v) Methylcellulose (MC) solution in sterile water

-

Sterile tubes for preparation and storage

-

Vortex mixer

-

Balance

Protocol:

-

Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the number and weight of the animals to be treated.

-

Weigh the calculated amount of this compound powder accurately.

-

Prepare a 0.5% MC solution by dissolving methylcellulose in sterile water.

-

Suspend the this compound powder in the 0.5% MC solution to the desired final concentration.

-

Vortex the suspension thoroughly to ensure it is homogenous before each administration.

Oral Administration Protocol in Mice

Materials:

-

Prepared this compound suspension

-

Animal feeding needles (gavage needles) appropriate for the size of the mice

-

Syringes (1 ml)

-

Animal scale

Protocol:

-

Weigh each mouse to determine the exact volume of the this compound suspension to be administered.

-

Gently restrain the mouse.

-

Attach the gavage needle to the syringe filled with the appropriate volume of the this compound suspension.

-

Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

-

Monitor the animal for any signs of distress after administration.

-

This procedure should be repeated daily or as required by the experimental design.[1]

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in inhibiting cancer metastasis.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for a typical in vivo animal study evaluating this compound.

References

Application Note: Inhibition of KRS-67LR Interaction by yh16899 for Metastasis Research

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing yh16899, a small molecule inhibitor of the Lysyl-tRNA synthetase (KRS) and 67-kDa laminin receptor (67LR) interaction, in cancer cell models. The focus is on an immunoprecipitation workflow to verify the compound's mechanism of action.

Introduction

Cancer metastasis is a complex process and the primary cause of cancer-related mortality. The interaction between Lysyl-tRNA synthetase (KRS) and the 67-kDa laminin receptor (67LR) on the cell surface has been identified as a critical axis in promoting cancer cell migration and invasion.[1][2] Upon stimulation by laminin, a major component of the extracellular matrix, KRS translocates from the cytosol to the plasma membrane.[1][2][3] At the membrane, KRS binds to and stabilizes 67LR, preventing its ubiquitin-mediated degradation.[4] This stabilized complex enhances downstream signaling pathways that drive metastatic phenotypes, including the activation of Focal Adhesion Kinase (FAK) and increased expression of matrix metalloproteinase-2 (MMP-2).[1][4]

This compound is a potent and specific small molecule inhibitor designed to disrupt the KRS-67LR interaction.[1][2][5] It functions through a dual mechanism: directly blocking the binding of KRS to 67LR and reducing the localization of KRS to the plasma membrane.[1][2][6] Notably, this compound does not interfere with the canonical, catalytic activity of KRS in protein synthesis, suggesting a favorable therapeutic window with reduced potential for toxicity.[1][2][6]

This application note details a comprehensive protocol for treating cancer cells with this compound and subsequently performing immunoprecipitation to quantitatively assess the disruption of the KRS-67LR interaction.

Signaling Pathway and Mechanism of Action

The signaling cascade initiated by laminin and inhibited by this compound is crucial for cancer cell motility. A visual representation of this pathway and the inhibitory action of this compound is provided below.

Quantitative Data Summary

The efficacy of this compound has been demonstrated across various assays. The following table summarizes key quantitative findings from preclinical studies.

| Parameter | Cell Line | Value/Effect | Reference |

| IC50 for Migration Inhibition | H226 (Lung Carcinoma) | 8.5 ± 2.1 μM | [1] |

| Inhibition of Cell Invasion | H226 (Lung Carcinoma) | ~85% suppression | [1] |

| Inhibition of Lung Metastasis | 4T1 (Breast Cancer) Mouse Model | ~60% at 100 mg/kg | [1] |

Experimental Protocols

This section provides a detailed methodology for a co-immunoprecipitation (Co-IP) experiment to validate the inhibitory effect of this compound on the KRS-67LR interaction.

Experimental Workflow Overview

Materials and Reagents

-

Cell Line: H226 (human lung squamous cell carcinoma)

-

Small Molecule: this compound (dissolved in DMSO)

-

Antibodies:

-

Rabbit anti-KRS antibody for immunoprecipitation

-

Mouse anti-67LR antibody for Western blot detection

-

Rabbit anti-KRS antibody for Western blot detection

-

Normal Rabbit IgG (Isotype control)

-

-

Reagents:

-

DMEM media with 10% FBS and 1% Penicillin/Streptomycin

-

Laminin (from Engelbreth-Holm-Swarm murine sarcoma)

-

DMSO (vehicle control)

-

1X PBS (ice-cold)

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein A/G agarose or magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 1X SDS-PAGE sample buffer)

-

Reagents for Western Blotting (SDS-PAGE gels, transfer membranes, blocking buffer, secondary antibodies, ECL substrate)

-

Protocol

1. Cell Culture and Treatment

-

Culture H226 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in 10 cm plates and grow to 80-90% confluency.

-

Prior to treatment, serum-starve the cells for 2-4 hours.

-

Stimulate cells by adding fresh serum-free media containing 10 µg/ml laminin and incubate for 1 hour.[4]

-

Treat the cells with this compound (e.g., 50 µM) or DMSO as a vehicle control for 4 hours in the serum-free, laminin-containing medium.[4]

2. Cell Lysis

-

Aspirate the media and wash the cells twice with ice-cold 1X PBS.

-

Add 1 ml of ice-cold cell lysis buffer to each plate.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

3. Immunoprecipitation

-

Dilute 1-2 mg of total protein to a final volume of 500 µl with lysis buffer.

-

Pre-clearing (optional but recommended): Add 20 µl of Protein A/G bead slurry to the lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.

-

Pellet the beads by centrifugation (1,000 x g for 1 min at 4°C) and transfer the supernatant to a new tube.

-

Add 2-4 µg of rabbit anti-KRS antibody to the pre-cleared lysate. For the negative control, add an equivalent amount of normal rabbit IgG.

-

Incubate with gentle rotation overnight at 4°C.

-

Add 30 µl of Protein A/G bead slurry to each tube and incubate with gentle rotation for 2-4 hours at 4°C.

-